

Propyl p-toluenesulfonate chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propyl p-toluenesulfonate*

Cat. No.: *B152793*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Propyl p-Toluenesulfonate**

Abstract

Propyl p-toluenesulfonate, also known as propyl tosylate, is a significant organic compound widely utilized in chemical synthesis. As an ester of p-toluenesulfonic acid and propanol, its primary role is that of an effective propylating agent, making it valuable in the fields of organic chemistry and drug development. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and essential safety and handling information.

Chemical and Physical Properties

Propyl p-toluenesulfonate is a clear, light yellow liquid under normal conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its core properties are summarized in the tables below, providing a quantitative look at its physical and chemical characteristics.

Table 1: General Properties

Property	Value	Reference
CAS Number	599-91-7	[1] [4] [5]
Molecular Formula	C ₁₀ H ₁₄ O ₃ S	[3] [4] [5]
Molecular Weight	214.28 g/mol	[3] [4] [5]
EC Number	209-978-5	[3] [6]
Synonyms	Propyl tosylate, Propyl 4-methylbenzenesulfonate, p-Toluenesulfonic acid propyl ester	[3] [4] [6]

Table 2: Physical Properties

Property	Value	Reference
Appearance	Clear light yellow liquid	[1] [3]
Melting Point	< -20 °C	[3] [4]
Boiling Point	320.8 °C at 760 mmHg; 156 °C at 3 mmHg; 140 °C at 2 mmHg	[4] [7] [8]
Density	1.146 g/cm ³	[4] [6]
Flash Point	147.8 °C	[4] [6]
Refractive Index	1.5065 - 1.5085	[4] [8]
Vapor Pressure	0.000583 mmHg at 25 °C	[4] [8]
Storage Temperature	2-8 °C, under inert gas (Nitrogen or Argon)	[4] [9]

Chemical Reactivity and Applications

Propyl p-toluenesulfonate's primary utility stems from the tosylate group being an excellent leaving group in nucleophilic substitution reactions. This makes it a powerful propylating agent, capable of introducing a propyl group onto various nucleophiles such as amines, alcohols, and

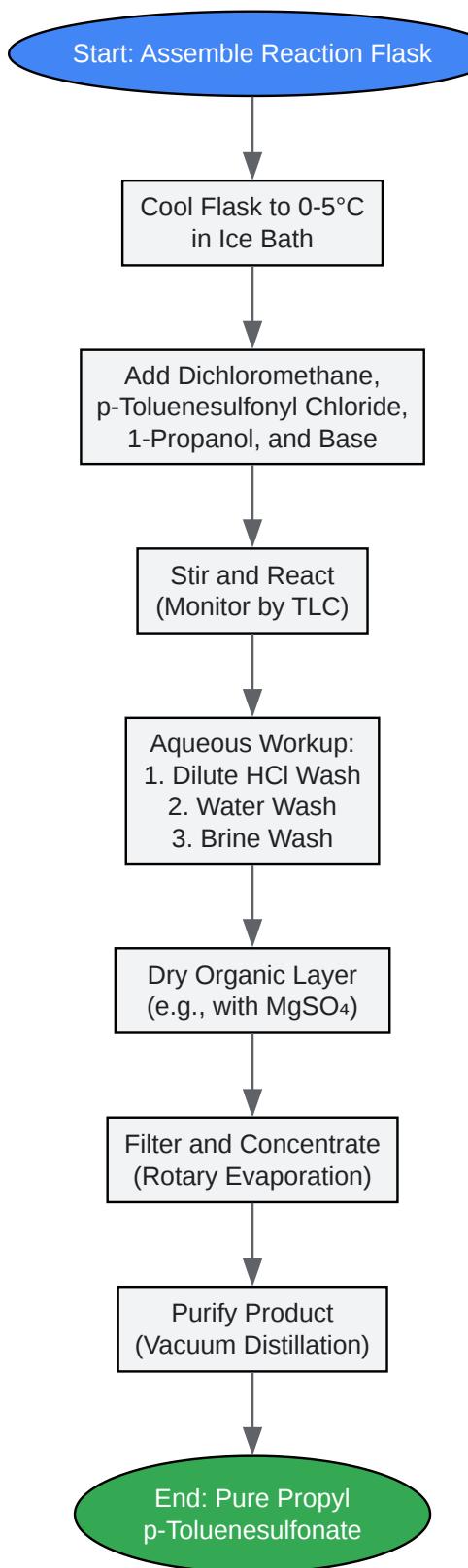
thiols. This reactivity is fundamental in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Beyond its role in synthesis, it is also used as a catalyst for epoxy resins and in soldering for electronic parts.[\[1\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: General mechanism of nucleophilic substitution using **propyl p-toluenesulfonate**.

Experimental Protocols


Detailed methodologies for the synthesis and analysis of **propyl p-toluenesulfonate** are crucial for researchers.

Synthesis of Propyl p-Toluenesulfonate

A. Laboratory Scale Synthesis[\[1\]](#)[\[10\]](#) This protocol details a common laboratory method for synthesizing **propyl p-toluenesulfonate**.

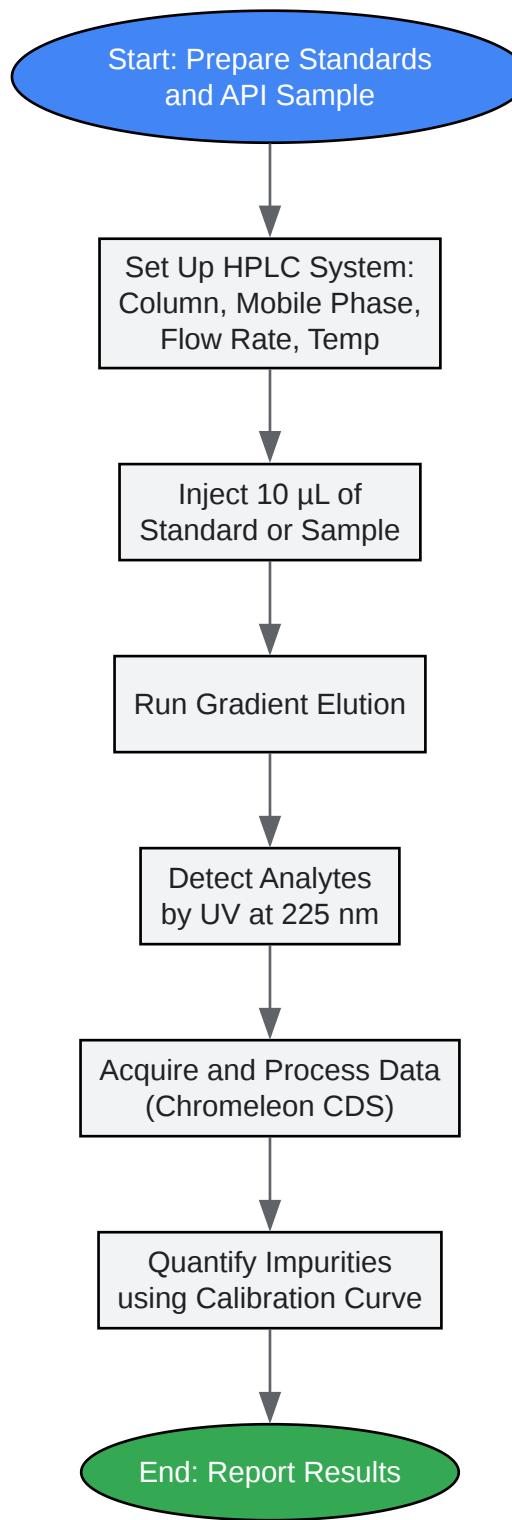
- Setup: A 100 mL three-neck flask is equipped with a thermometer and magnetic stirring.
- Initial Cooling: Add 20 mL of dichloromethane to the flask and cool it in an ice bath to an internal temperature of 0-5°C.[\[10\]](#)
- Reagent Addition: Sequentially add p-toluenesulfonyl chloride, 1-propanol, and a base like triethylamine or pyridine to the cooled solvent. The base neutralizes the HCl byproduct.

- Reaction: The mixture is stirred while maintaining the low temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[\[1\]](#)
- Workup: Once the reaction is complete, the mixture is typically washed with dilute acid (e.g., HCl) to remove excess base, followed by a wash with water and then brine.[\[10\]](#)
- Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[\[10\]](#)
- Purification: The crude **propyl p-toluenesulfonate** can be purified by distillation under reduced pressure or chromatography to yield the final product.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Laboratory synthesis workflow for **propyl p-toluenesulfonate**.

B. Industrial Scale Preparation Example[10]


- Charging Reactor: A 100 L glass-jacketed reactor is charged with 1-propanol (2.098 kg), triethylamine (4.585 kg), and dichloromethane (DCM, 20.1 L).[10]
- Cooling: The mixture is cooled to a temperature between 5°C and 15°C.[10]
- Addition of Tosyl Chloride: A solution of p-toluenesulfonyl chloride (6 kg) in DCM (10.5 L) is cautiously added over 30 minutes while maintaining the temperature.[10]
- Reaction: The mixture is warmed to 18-22°C and stirred for 12 hours. The reaction completion is confirmed by ^1H NMR.[10]
- Quenching and Washing: The reaction is quenched by cautiously adding 6 N HCl. The aqueous phase is removed, and the organic phase is washed twice with water.[10]
- Drying and Isolation: The organic phase is dried with MgSO_4 , filtered, and concentrated. The residue is redissolved in heptane and concentrated again to afford the final product (yield: 95%).[10]

Analytical Methodology: Quantitation of p-Toluenesulfonates as Genotoxic Impurities by HPLC-UV[11]

This method is crucial for quality control in drug development, ensuring that residual tosylates are below acceptable limits.

- Standard Preparation:
 - Prepare individual 1 mg/mL stock solutions of methyl, ethyl, isopropyl, and **propyl p-toluenesulfonate** in acetonitrile.
 - Create a mixed standard of 10 $\mu\text{g}/\text{mL}$ by diluting the stocks.
 - Prepare a series of calibration standards (e.g., 0.01 $\mu\text{g}/\text{mL}$ to 2.5 $\mu\text{g}/\text{mL}$) from the mixed standard.[11]

- HPLC System and Conditions:
 - Column: Thermo Scientific™ Acclaim™ Polar Advantage II, 150 × 2.1 mm, 2.2 µm.[11]
 - Mobile Phase: A: 15 mM ammonium acetate; B: methanol.[11]
 - Flow Rate: 0.3 mL/min.[11]
 - Column Temperature: 35 °C.[11]
 - Injection Volume: 10 µL.[11]
 - UV Detection: 225 nm.[11]
- Data Acquisition: Data is acquired and processed using chromatography data system software like Thermo Scientific™ Chromeleon™.[11]
- Quantification: The method demonstrates excellent linearity ($R^2 > 0.9998$) and sensitivity, with Limits of Detection (LOD) below 5 ng/mL and Limits of Quantitation (LOQ) below 13.5 ng/mL, making it suitable for impurity testing in APIs.[11]

[Click to download full resolution via product page](#)

Caption: Analytical workflow for quantifying tosylate impurities via HPLC-UV.

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. While raw spectra are beyond the scope of this guide, references to available data are provided.

Table 3: Available Spectroscopic Data

Technique	Availability	Reference
¹ H NMR	Spectrum available	[10] [12]
¹³ C NMR	Spectrum available	[12]
IR	Spectrum available	[12]
Mass Spectrometry (MS)	Spectrum available	[12]
Raman	Spectrum available	[12]

Safety and Handling

Propyl p-toluenesulfonate is considered hazardous and requires careful handling.[\[2\]](#)

Table 4: Hazard and Safety Information

Category	Information	Reference
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.	[3]
Signal Word	Warning	[2][3]
Precautionary Statements	P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.	[3][7]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.	[7][13]
First Aid (Skin)	Wash with plenty of water. If skin irritation occurs, get medical help.	[7][13]
Handling	Use in a well-ventilated place. Avoid breathing vapor or mist. Avoid contact with skin and eyes.	[7][13]
Storage	Store in a cool, dry place in a tightly closed container.	[7][13]
Incompatible Materials	Strong oxidizing agents.	[2]
Hazardous Decomposition	Carbon monoxide (CO), Carbon dioxide (CO ₂), Sulfur oxides.	[2]

Conclusion

Propyl p-toluenesulfonate is a versatile and important reagent in organic synthesis, particularly for the introduction of propyl groups. Its well-defined chemical and physical properties, combined with established protocols for its synthesis and analysis, make it a reliable

tool for researchers and drug development professionals. However, its hazardous nature necessitates strict adherence to safety and handling protocols to ensure its effective and safe use in the laboratory and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PROPYL P-TOLUENESULFONATE | 599-91-7 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. Propyl p-toluenesulfonate | lookchem [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. PROPYL P-TOLUENESULFONATE synthesis - chemicalbook [chemicalbook.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. PROPYL P-TOLUENESULFONATE(599-91-7) 1H NMR spectrum [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Propyl p-toluenesulfonate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152793#propyl-p-toluenesulfonate-chemical-properties\]](https://www.benchchem.com/product/b152793#propyl-p-toluenesulfonate-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com